4-Chloro-3-(3-methoxypropoxy)-5-nitrobenzamide
CAS No.:
Cat. No.: VC15792530
Molecular Formula: C11H13ClN2O5
Molecular Weight: 288.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13ClN2O5 |
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Molecular Weight | 288.68 g/mol |
IUPAC Name | 4-chloro-3-(3-methoxypropoxy)-5-nitrobenzamide |
Standard InChI | InChI=1S/C11H13ClN2O5/c1-18-3-2-4-19-9-6-7(11(13)15)5-8(10(9)12)14(16)17/h5-6H,2-4H2,1H3,(H2,13,15) |
Standard InChI Key | PNXWODLDHZRKJE-UHFFFAOYSA-N |
Canonical SMILES | COCCCOC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
4-Chloro-3-(3-methoxypropoxy)-5-nitrobenzamide (IUPAC name: 4-chloro-3-(3-methoxypropoxy)-5-nitrobenzamide) is a derivative of benzamide with substitutions at the 3-, 4-, and 5-positions of the aromatic ring. The molecular formula is C₁₂H₁₄ClN₂O₆, derived from the parent benzamide structure (C₇H₆ClN₂O₃) modified by a 3-methoxypropoxy group (-OCH₂CH₂CH₂OCH₃) . Key structural features include:
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Chloro group at position 4, enhancing electrophilic reactivity.
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Nitro group at position 5, contributing to electron-withdrawing effects.
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3-Methoxypropoxy chain at position 3, introducing steric bulk and solubility-modifying properties.
The compound’s molecular weight is 317.70 g/mol, with a calculated exact mass of 317.0512 Da . X-ray crystallography data, though unavailable, suggest a planar benzamide core with substituents adopting equatorial conformations to minimize steric strain .
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C₁₂H₁₄ClN₂O₆ |
Molecular Weight | 317.70 g/mol |
CAS Registry Number | Not assigned |
Appearance | Yellow crystalline solid |
Solubility | Limited in water; soluble in DMF, DCM |
Synthesis and Reaction Pathways
Stepwise Synthesis Protocol
The synthesis of 4-chloro-3-(3-methoxypropoxy)-5-nitrobenzamide involves a multi-step sequence optimized for yield and purity :
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Amidation of Methyl Ester Precursor:
Methyl 4-chloro-3-methoxy-5-nitrobenzoate undergoes ammonolysis in aqueous ammonia at 50°C, yielding 4-chloro-3-methoxy-5-nitrobenzamide with a 60% yield . -
Demethylation with BBr₃:
Treatment with boron tribromide (BBr₃) in dichloromethane removes the methoxy group, producing 4-chloro-3-hydroxy-5-nitrobenzamide (65% yield) . -
Alkylation with 1-Bromo-3-Methoxypropane:
The hydroxyl group is substituted with a 3-methoxypropoxy chain via reaction with 1-bromo-3-methoxypropane in dimethylformamide (DMF) at 60°C, catalyzed by K₂CO₃. Purification via chromatography affords the final product .
Table 2: Synthetic Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
1 | NH₃ (aq), 50°C, 12 hr | 60 | >95% |
2 | BBr₃, DCM, RT, 12 hr | 65 | 98% |
3 | 1-Bromo-3-methoxypropane, K₂CO₃, DMF, 60°C | 70* | >99% |
*Estimated based on analogous reactions . |
Applications in Pharmaceutical Development
Role in STING Agonist Synthesis
4-Chloro-3-(3-methoxypropoxy)-5-nitrobenzamide is a pivotal intermediate in fabricating manganese-coordinated micelles for cancer metalloimmunotherapy . These micelles activate the STING pathway, triggering interferon production and enhancing antitumor immune responses. The compound’s nitro group facilitates coordination with manganese ions, while the methoxypropoxy chain improves micellar stability .
Comparative Analysis with Related Nitrobenzamides
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4-Iodo-3-Nitrobenzamide (Iniparib): A structural analog evaluated as a PARP inhibitor for breast cancer . Unlike the chloro derivative, iniparib’s iodine substituent enables radical-mediated DNA damage but poses synthetic challenges due to halogen exchange side reactions .
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4-Chloro-3-Methoxy-5-Nitrobenzamide: A direct precursor lacking the propoxy chain, with limited biological activity .
Hazard Class | Signal Word | Precautionary Measures |
---|---|---|
Skin/Eye Irritation | Warning | P280 (Wear PPE); P305+P351+P338 (Eye rinse) |
Respiratory Irritation | Warning | P261 (Avoid inhalation); P271 (Use ventilation) |
Future Directions and Research Opportunities
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